molecular formula C15H21N3O3S B1416149 4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1105189-39-6

4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

Cat. No. B1416149
M. Wt: 323.4 g/mol
InChI Key: FCGIYPBXRHJZOX-UHFFFAOYSA-N
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Description

4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C15H21N3O3S and a molecular weight of 323.4 g/mol . It is used for pharmaceutical testing .

Scientific Research Applications

Multi-Stimuli Response and Security Ink

One application is in the field of materials science, particularly in the development of novel materials with multi-stimuli response characteristics. For example, a study by Lu & Xia (2016) discusses the creation of a novel half-cut cruciform molecule that demonstrates morphology-dependent fluorochromism. This property makes it a potential candidate for use as a security ink.

Antiproliferative and Antimicrobial Properties

In medicinal chemistry, derivatives of the 1,3,4-thiadiazole core, which is closely related to the benzo[d]thiazol structure, have been synthesized and tested for their biological activities. Gür et al. (2020) report that certain compounds in this category exhibit significant DNA protective ability against oxidative stress and strong antimicrobial activity, along with cytotoxic effects on cancer cell lines.

Synthesis of Medicinally Important Compounds

The synthesis of medicinally important compounds is another area where this chemical plays a role. For instance, Prajapati et al. (2019) developed a method for synthesizing 4H-benzoxazines, a class of compounds with various biological activities, using a process that involves benzo[d]thiazol derivatives.

Novel Anticancer Agents

The compound has applications in the development of novel anticancer agents. A study by Li Xia (2013) synthesized a series of benzo[d]thiazol derivatives and evaluated their efficacy against melanoma cells, demonstrating their potential as anti-tumor agents.

Modification of Azoles in Pharmacology

Modifying azoles, such as benzthiazole, to create potentially biologically active compounds is another significant application. Ibrayev et al. (2020) discuss synthesizing new derivatives by combining the azole ring with other cyclic compounds, including morpholine, to enhance therapeutic effects.

Future Directions

The future directions of research and application for 4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine are not specified in the available resources. The compound is used for pharmaceutical testing , suggesting it may have potential applications in drug development or medical research.

properties

IUPAC Name

4,7-dimethoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-19-11-3-4-12(20-2)14-13(11)17-15(22-14)16-5-6-18-7-9-21-10-8-18/h3-4H,5-10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGIYPBXRHJZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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